Dihydro Dutasteride

Description

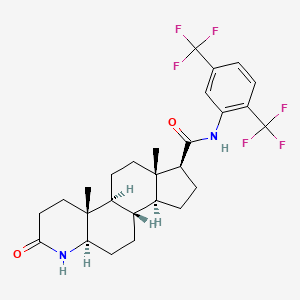

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUHDIPAGREENV-QWBYCMEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CCC(=O)N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(CCC(=O)N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164656-22-8 | |

| Record name | 1,2-Dihydrodutasteride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164656228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIHYDRODUTASTERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7B42KG7F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Dihydrodutasteride for Research Applications

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis and characterization of Dihydrodutasteride, a significant metabolite and process-related impurity of the 5α-reductase inhibitor, Dutasteride. This document details experimental protocols for the synthesis of both Dutasteride and its dihydro derivative, alongside their analytical characterization. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams in the DOT language.

Section 1: Introduction

Dutasteride, chemically known as (5α,17β)-N-{2,5-bis(trifluoromethyl)phenyl}-3-oxo-4-azaandrost-1-ene-17-carboxamide, is a potent dual inhibitor of both type I and type II 5α-reductase.[1][2] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[3][4] By inhibiting this conversion, dutasteride effectively reduces circulating and intraprostatic DHT levels, making it a cornerstone in the management of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[1][2]

Dihydrodutasteride (DHD), or (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrostane-17-carboxamide, is a critical compound for study as it is a known process-related impurity and a metabolite of dutasteride.[5][6] Its structure is identical to dutasteride, save for the saturation of the C1-C2 double bond in the A-ring of the steroid nucleus. The synthesis and characterization of Dihydrodutasteride are essential for impurity profiling in pharmaceutical manufacturing and for understanding the metabolic fate of Dutasteride.[5] This guide provides detailed methodologies for the preparation and analysis of both compounds to support research and development activities.

Section 2: Synthesis of Dutasteride and Dihydrodutasteride

The synthesis of Dihydrodutasteride is most practically achieved through the catalytic hydrogenation of Dutasteride. Therefore, a reliable synthesis of Dutasteride is the necessary first step.

Synthesis of Dutasteride

A common and effective method for the synthesis of Dutasteride involves the amidation of 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid with 2,5-bis(trifluoromethyl)aniline.[7][8]

Experimental Protocol: Synthesis of Dutasteride

-

Activation of Carboxylic Acid: In a round-bottom flask under a nitrogen atmosphere, suspend 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid in anhydrous toluene. Add pyridine, and cool the mixture in an ice bath. Slowly add thionyl chloride to the stirred suspension.[8]

-

Amidation: After the formation of the acid chloride, introduce 2,5-bis(trifluoromethyl)aniline to the reaction mixture. The reaction can be facilitated by the presence of a Lewis acid catalyst, such as boron trifluoride etherate.[7]

-

Reaction Monitoring and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, quench the reaction with a suitable aqueous solution.

-

Purification: Extract the crude product into an organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude Dutasteride can be purified by recrystallization from a suitable solvent system, such as acetonitrile/water, to yield a white to pale yellow solid.[7]

Synthesis of Dihydrodutasteride

Dihydrodutasteride is synthesized via the catalytic hydrogenation of the C1-C2 double bond of Dutasteride.[9] This reaction requires a suitable metal catalyst and a hydrogen source.

Experimental Protocol: Synthesis of Dihydrodutasteride

-

Reaction Setup: Dissolve Dutasteride in a suitable solvent such as acetic acid or ethanol in a hydrogenation vessel.[9]

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C).[9]

-

Hydrogenation: Pressurize the vessel with hydrogen gas and stir the reaction mixture at a controlled temperature (e.g., 60-70°C).[9]

-

Reaction Monitoring and Work-up: Monitor the reaction for the disappearance of the starting material by TLC or HPLC. Once the reaction is complete, filter the mixture to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization to afford pure Dihydrodutasteride.

Diagram 1: Synthetic Workflow

Caption: Synthetic pathway from a common precursor to Dutasteride and subsequently to Dihydrodutasteride.

Section 3: Characterization

Thorough characterization of both Dutasteride and Dihydrodutasteride is crucial for confirming their identity, purity, and structure. The following tables summarize the key characterization data.

Characterization of Dutasteride

| Parameter | Value | Reference |

| Molecular Formula | C₂₇H₃₀F₆N₂O₂ | |

| Molecular Weight | 528.53 g/mol | |

| Appearance | White to pale yellow powder | |

| Melting Point | 242-250 °C | |

| ¹H NMR (CDCl₃, δ ppm) | Key signals include those for the steroid backbone and the trifluoromethylphenyl group. | |

| ¹³C NMR (CDCl₃, δ ppm) | Characteristic peaks for the carbonyl, amide, and aromatic carbons. | |

| Mass Spectrometry (m/z) | [M+H]⁺ at 529.4 | |

| IR (KBr, cm⁻¹) | Peaks corresponding to N-H, C=O (amide and lactam), and C-F stretching. | [6] |

Characterization of Dihydrodutasteride

| Parameter | Value | Reference |

| Molecular Formula | C₂₇H₃₂F₆N₂O₂ | [10] |

| Molecular Weight | 530.55 g/mol | [10] |

| Appearance | White Solid | [11] |

| Mass Spectrometry (m/z) | [M+H]⁺ at 531, observed at 530.5 in some sources. | [5][6] |

| ¹H NMR (CDCl₃, δ ppm) | Absence of signals corresponding to the C1-C2 double bond compared to Dutasteride. Methyl group singlets around 0.8 ppm and 0.99 ppm. | [6] |

| ¹³C NMR | Changes in the chemical shifts of C1 and C2 compared to Dutasteride. |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Sample Preparation: Dissolve the sample in a suitable diluent (e.g., mobile phase) to a known concentration.

-

Analysis: Inject the sample and compare the retention time and peak area to a reference standard of known purity.

Section 4: Mechanism of Action and Signaling Pathway

Dutasteride exerts its therapeutic effect by inhibiting the 5α-reductase enzyme. This enzyme is crucial for the conversion of testosterone into dihydrotestosterone (DHT), which is a more potent activator of the androgen receptor (AR).[3][4] By blocking both isoforms of 5α-reductase, Dutasteride significantly reduces DHT levels, leading to a decrease in androgenic signaling in target tissues like the prostate gland.[1][2]

Diagram 2: 5α-Reductase Signaling Pathway

Caption: The 5α-reductase pathway and the inhibitory action of Dutasteride.

Section 5: Conclusion

This technical guide provides essential information for the synthesis and characterization of Dihydrodutasteride, a key compound for researchers in drug development and pharmaceutical sciences. By offering detailed experimental protocols and clear data presentation, this document aims to facilitate further research into the pharmacology, metabolism, and analytical detection of Dutasteride and its related compounds. The provided diagrams offer a visual representation of the chemical synthesis and the biological mechanism of action, serving as a valuable resource for laboratory work and scientific understanding.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Illustrations of the 5 Alpha-reductase action and the pathway of androgen action on target gene expression [pfocr.wikipathways.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Impurity profile study of dutasteride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EP2238152B1 - Processes for preparation of dutasteride - Google Patents [patents.google.com]

- 8. Dutasteride Related Impurity 1 synthesis - chemicalbook [chemicalbook.com]

- 9. WO2013001322A1 - PROCESS FOR THE SYNTHESIS OF (5α,17β)-N-[(2,5-BIS(TRIFLUOROMETHYL)-PHENYL]-3-OXO-4-AZA-5-ANDROST-1-ENE-17-CARBOXAMIDE - Google Patents [patents.google.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. kmpharma.in [kmpharma.in]

Dihydro Dutasteride chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Dihydrodutasteride

Introduction

Dihydrodutasteride is known as a metabolite and an impurity in the synthesis of Dutasteride, a potent inhibitor of both 5α-reductase isozymes used in the treatment of benign prostatic hyperplasia (BPH)[1][2][3]. Understanding the chemical properties and structure of Dihydrodutasteride is crucial for researchers, scientists, and drug development professionals involved in the quality control, synthesis, and analysis of Dutasteride and related compounds. This guide provides a comprehensive overview of Dihydrodutasteride, including its chemical properties, structure, and relevant experimental methodologies, presented in a format suitable for a technical audience.

Chemical Properties

The chemical and physical properties of Dihydrodutasteride are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide | [4] |

| CAS Number | 164656-22-8 | [1][4] |

| Chemical Formula | C27H32F6N2O2 | [1][4][5] |

| Molecular Weight | 530.55 g/mol | [5][6] |

| Exact Mass | 530.2368 u | [1][5] |

| Appearance | Solid powder | [1] |

| Melting Point | >213°C (decomposes) | [2] |

| Solubility | Soluble in DMSO | [1] |

| Purity | >95% (HPLC) | [5] |

| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [1] |

Chemical Structure

Dihydrodutasteride, also referred to as 1,2-Dihydrodutasteride, is a 4-aza-androstane derivative.[6] Its structure is closely related to that of Dutasteride, with the key difference being the saturation of the double bond in the A ring of the steroid nucleus. The molecule consists of a complex steroidal backbone with a carboxamide group at the 17β-position, which is attached to a 2,5-bis(trifluoromethyl)phenyl group.

-

InChI: InChI=1S/C27H32F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1[4][5]

-

SMILES: C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]5[C@@]3(CCC(=O)N5)C[4]

Experimental Protocols

The characterization and quality control of Dihydrodutasteride typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.[7]

Synthesis

Dihydrodutasteride is identified as an impurity that can form during the process development of Dutasteride.[2][7] Its synthesis can be achieved through the reduction of the corresponding double bond in a Dutasteride precursor or Dutasteride itself.

Structural Elucidation and Purity Determination

A general workflow for the characterization of Dihydrodutasteride involves the following analytical methods:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection. Purity levels are generally expected to be above 95%.[5]

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound. The mass spectrum of Dihydrodutasteride shows a molecular ion peak at m/z 530.5, corresponding to its molecular weight.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed chemical structure. In the ¹H-NMR spectrum of Dihydrodutasteride, characteristic signals for the methyl groups appear as singlets around δ 0.8 ppm and δ 0.99 ppm.[7]

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of Dihydrodutasteride.

Mechanism of Action and Signaling Pathway

Dihydrodutasteride is a metabolite of Dutasteride, a potent dual inhibitor of 5α-reductase isoforms 1 and 2.[3] These enzymes are responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[8][9] DHT plays a crucial role in the development and progression of benign prostatic hyperplasia and androgenetic alopecia.[10] By inhibiting 5α-reductase, Dutasteride reduces the levels of DHT, leading to a decrease in the size of the prostate gland.[11] While Dihydrodutasteride itself has been shown in in-vitro studies to have inhibitory actions against both 5α-reductase isoforms, its potency is lower than that of the parent drug, Dutasteride.[3]

The signaling pathway affected by 5α-reductase inhibitors is the androgen receptor (AR) signaling pathway. The following diagram illustrates this pathway and the point of inhibition.

References

- 1. medkoo.com [medkoo.com]

- 2. Dihydrodutasteride | 164656-22-8 [chemicalbook.com]

- 3. Dutasteride | C27H30F6N2O2 | CID 6918296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-Dihydrodutasteride | C27H32F6N2O2 | CID 15871205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dihydro Dutasteride | CAS 164656-22-8 | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. The Rationale for Inhibiting 5α-Reductase Isoenzymes in the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 10. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]

- 11. Targeting 5α-reductase for prostate cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrodutasteride: A Technical Whitepaper on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the biological activity of Dihydrodutasteride, a primary metabolite of the 5α-reductase inhibitor, Dutasteride. Dutasteride is a well-established therapeutic agent for benign prostatic hyperplasia (BPH) and androgenetic alopecia, functioning through the potent inhibition of all three isoforms of the 5α-reductase enzyme. This inhibition blocks the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). While the biological activity of Dutasteride is extensively documented, the specific contributions of its metabolites, including 1,2-Dihydrodutasteride, are less characterized in publicly available literature. This whitepaper synthesizes the existing knowledge on the biological activity of Dihydrodutasteride, presents comparative data with its parent compound, details relevant experimental protocols, and utilizes visualizations to illustrate key pathways and workflows.

Introduction

Dutasteride, a synthetic 4-azasteroid, is a potent, mechanism-based inhibitor of all three known isoforms of 5α-reductase (SRD5A1, SRD5A2, and SRD5A3)[1]. This dual inhibition leads to a significant and sustained reduction in circulating and intraprostatic dihydrotestosterone (DHT) levels[2]. Dutasteride undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5, leading to the formation of several metabolites[1][3]. Among the major metabolites identified are 4′-hydroxydutasteride, 6-hydroxydutasteride, and 1,2-dihydrodutasteride[1].

This whitepaper focuses specifically on the biological activity of 1,2-Dihydrodutasteride. While it is generally understood that the metabolites of Dutasteride are pharmacologically active, they are reported to be less potent than the parent drug[1]. A thorough understanding of the biological profile of Dihydrodutasteride is crucial for a comprehensive assessment of the overall pharmacological effects of Dutasteride administration.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of Dutasteride and its metabolites, including Dihydrodutasteride, is the inhibition of 5α-reductase. This enzyme is critical in androgen signaling as it catalyzes the conversion of testosterone to DHT. DHT has a higher binding affinity for the androgen receptor (AR) than testosterone and is the principal androgen responsible for the growth and development of the prostate gland. By inhibiting 5α-reductase, these compounds effectively reduce the levels of DHT, thereby mitigating its effects on androgen-sensitive tissues.

Quantitative Biological Activity Data

While extensive quantitative data is available for Dutasteride, specific IC50 or Ki values for 1,2-Dihydrodutasteride are not readily found in peer-reviewed publications. However, qualitative comparisons indicate that the metabolites are less potent than the parent compound.

Table 1: 5α-Reductase Inhibitory Activity

| Compound | 5α-Reductase Isoform 1 (SRD5A1) - IC50 (nM) | 5α-Reductase Isoform 2 (SRD5A2) - IC50 (nM) | 5α-Reductase Isoform 3 (SRD5A3) - IC50 (nM) | Reference |

| Dutasteride | 3.9 | 1.8 | Data not consistently reported | [1] |

| 1,2-Dihydrodutasteride | Less potent than Dutasteride (Specific value not available) | Less potent than Dutasteride (Specific value not available) | Data not available | [1] |

| 4′-Hydroxydutasteride | Less potent than Dutasteride (Specific value not available) | Less potent than Dutasteride (Specific value not available) | Data not available | [1] |

| 6-Hydroxydutasteride | Comparable to Dutasteride (Specific value not available) | Comparable to Dutasteride (Specific value not available) | Data not available | [1] |

Table 2: Androgen Receptor Binding Affinity

| Compound | Androgen Receptor (AR) Binding Affinity (Ki or IC50) | Reference |

| Dihydrotestosterone (DHT) | High Affinity (nM range) | [General Knowledge] |

| Dutasteride | Does not bind to the human androgen receptor | [4] |

| 1,2-Dihydrodutasteride | Data not available | - |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of Dihydrodutasteride. These protocols are based on established methods used for the characterization of 5α-reductase inhibitors and androgen receptor ligands.

5α-Reductase Inhibition Assay (Cell-Based)

This protocol describes a method to determine the inhibitory activity of a test compound on 5α-reductase in a cellular context.

Materials:

-

Cell Lines: LNCaP (expresses SRD5A2) or DU145 (expresses SRD5A1) human prostate cancer cell lines.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Test Compound: Dihydrodutasteride, dissolved in a suitable solvent (e.g., DMSO).

-

Substrate: Testosterone.

-

Extraction Solvent: Ethyl acetate or other suitable organic solvent.

-

Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Cell Culture: Maintain LNCaP or DU145 cells in standard culture conditions.

-

Seeding: Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment:

-

Replace the culture medium with a serum-free or charcoal-stripped serum medium.

-

Add serial dilutions of Dihydrodutasteride to the wells. Include a vehicle control (e.g., DMSO).

-

Add a fixed concentration of testosterone to initiate the enzymatic reaction.

-

-

Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator.

-

Steroid Extraction:

-

Collect the cell culture supernatant.

-

Perform a liquid-liquid extraction to isolate the steroids.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted samples to quantify the concentrations of testosterone and DHT.

-

-

Data Analysis:

-

Calculate the percent inhibition of testosterone to DHT conversion for each concentration of Dihydrodutasteride.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine if a test compound binds to the androgen receptor.

Materials:

-

Androgen Receptor: Purified recombinant human androgen receptor ligand-binding domain (AR-LBD).

-

Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) or a fluorescently labeled AR ligand.

-

Test Compound: Dihydrodutasteride.

-

Assay Buffer: Buffer optimized for AR stability and binding.

-

Scintillation Counter or Fluorescence Plate Reader.

Procedure:

-

Preparation: Prepare serial dilutions of Dihydrodutasteride and a known AR ligand (e.g., unlabeled DHT) as a positive control.

-

Reaction Mixture: In a multi-well plate, combine the purified AR-LBD, the radiolabeled or fluorescent ligand, and either the test compound, positive control, or vehicle.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand:

-

For radioligand assays, use a method such as charcoal-dextran treatment or filtration to separate the AR-bound radioligand from the free radioligand.

-

For fluorescence polarization assays, no separation step is required.

-

-

Detection:

-

Measure the radioactivity in the bound fraction using a scintillation counter.

-

Measure the fluorescence polarization using a plate reader.

-

-

Data Analysis:

-

Calculate the percent displacement of the labeled ligand by the test compound at each concentration.

-

Determine the IC50 or Ki value by plotting the percent displacement against the log of the competitor concentration.

-

Pharmacokinetics and Metabolism

Dutasteride is extensively metabolized in the liver by CYP3A4 and CYP3A5. The major metabolites, including 1,2-Dihydrodutasteride, are formed through hydroxylation and reduction reactions. Dutasteride has a long terminal elimination half-life of approximately 4-5 weeks[1]. The pharmacokinetic profile of Dihydrodutasteride itself has not been extensively characterized in humans.

References

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Dutasteride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dutasteride is a potent, synthetic 4-azasteroid compound recognized for its robust inhibition of androgen signaling. Its primary mechanism of action is the competitive and specific inhibition of both type 1 and type 2 5α-reductase isoenzymes, which are responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] This dual inhibition leads to a near-complete suppression of serum DHT.[2] In addition to its primary enzymatic targets, in vitro studies have revealed that dutasteride possesses a secondary mechanism involving direct antagonism of the androgen receptor (AR), particularly at higher concentrations. This technical guide provides a detailed examination of the in vitro mechanisms of dutasteride, presenting quantitative inhibitory data, detailed experimental protocols for key assays, and visual diagrams of the associated molecular pathways and workflows.

Primary Mechanism of Action: Dual Inhibition of 5α-Reductase Isoenzymes

The cornerstone of dutasteride's activity is its function as a potent, irreversible inhibitor of both known isoforms of steroid 5α-reductase (SRD5A).[3][4] This enzyme is critical for androgen physiology, catalyzing the conversion of testosterone into DHT. DHT binds to the androgen receptor with higher affinity and a slower dissociation rate compared to testosterone, making it the principal androgen responsible for the growth and development of the prostate gland.[5][6]

Dutasteride acts as a competitive inhibitor, forming a stable, slowly dissociating complex with both SRD5A1 and SRD5A2.[6] This dual inhibition is a key differentiator from other inhibitors like finasteride, which primarily targets the type 2 isoenzyme.[7][8] The inhibition of both isoforms by dutasteride results in a more profound and consistent reduction of DHT levels.[1][9]

Quantitative Inhibition Data

The inhibitory potency of dutasteride against 5α-reductase isoenzymes has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against both isoforms, with a significantly higher potency compared to finasteride, particularly against the type 1 isoenzyme.

| Compound | Target Enzyme | IC50 (nM) | Inhibition Type | Reference |

| Dutasteride | 5α-Reductase Type 1 (SRD5A1) | 7 | Competitive, Irreversible | [10] |

| Dutasteride | 5α-Reductase Type 2 (SRD5A2) | 6 | Competitive, Irreversible | [10] |

| Finasteride | 5α-Reductase Type 1 (SRD5A1) | 360 | Competitive, Reversible | [3][11] |

| Finasteride | 5α-Reductase Type 2 (SRD5A2) | 69 | Competitive, Irreversible | [3] |

Signaling Pathway of Testosterone Conversion

The following diagram illustrates the canonical androgen pathway and the central role of 5α-reductase, the target of dutasteride.

Secondary Mechanism of Action: Androgen Receptor Antagonism

Beyond its primary enzymatic inhibition, in vitro evidence demonstrates that dutasteride can directly interfere with androgen receptor (AR) signaling, particularly at micromolar concentrations.[8] This off-target effect is attributed to its structural similarity to DHT, allowing it to act as a competitive antagonist at the AR ligand-binding domain.[2]

Studies using the androgen-sensitive LNCaP human prostate cancer cell line have shown that dutasteride can inhibit DHT-induced prostate-specific antigen (PSA) secretion and cell proliferation.[12] This effect is independent of its 5α-reductase inhibitory action, as the experiments were conducted using exogenous DHT. The potency of this antiandrogenic effect is less than its enzymatic inhibition but may contribute to its overall pharmacological profile at therapeutic concentrations. This direct AR antagonism appears to be cell-line specific.[13]

Quantitative Androgen Receptor Inhibition Data

| Activity Measured | Cell Line | IC50 (µM) | Reference |

| Inhibition of DHT-induced PSA secretion & cell proliferation | LNCaP | ~1.0 | [10] |

| Competitive binding to Androgen Receptor (AR) | LNCaP | ~1.5 | [10][12] |

Androgen Receptor Signaling Pathway

The diagram below outlines the AR signaling cascade and highlights the dual points of inhibition by dutasteride: blocking DHT production and direct AR antagonism.

Role of Dihydrodutasteride and Other Metabolites

Dutasteride is extensively metabolized in vivo, primarily by the cytochrome P450 enzyme CYP3A4.[12][14] One of its major metabolites, 6β-hydroxydutasteride, has been shown to exhibit 5α-reductase inhibition activity comparable to the parent dutasteride compound.[4] The term "Dihydrodutasteride" often refers to a reference standard used in pharmaceutical analysis and is chemically distinct from the parent drug. However, detailed in vitro pharmacological data on the specific activity of a dihydro- metabolite of dutasteride is not widely available in the current body of scientific literature. The primary activity is consistently attributed to the parent compound, dutasteride.

Detailed Experimental Protocols

Protocol: In Vitro 5α-Reductase Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the conversion of testosterone to DHT by the 5α-reductase enzyme.

1. Enzyme Preparation:

-

Culture androgen-dependent LNCaP cells, which endogenously express 5α-reductase.

-

Harvest confluent cells and homogenize them in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.5, with sucrose and dithiothreitol).

-

Prepare a microsomal fraction by ultracentrifugation (e.g., 100,000 xg for 60 minutes) to isolate the membrane-bound enzyme.

-

Determine the protein concentration of the microsomal suspension.

2. Inhibition Assay:

-

In a reaction vessel, combine the microsomal enzyme preparation with a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

-

Add the substrate, radiolabeled [3H]Testosterone, and the cofactor, NADPH (e.g., final concentration 200 µM).

-

Add dutasteride at a range of concentrations (or vehicle control).

-

Initiate the reaction and incubate at 37°C for a defined period (e.g., 15-60 minutes).

3. Product Quantification:

-

Stop the reaction by adding a solvent like ethyl acetate to extract the steroids.

-

Separate the substrate ([3H]Testosterone) from the product ([3H]DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radioactivity in the DHT and testosterone spots/fractions using liquid scintillation counting.

4. Data Analysis:

-

Calculate the percentage of testosterone conversion to DHT for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Calculate the IC50 value from the curve using non-linear regression analysis.

References

- 1. Dutasteride: a potent dual inhibitor of 5-alpha-reductase for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. auajournals.org [auajournals.org]

- 4. What are SRD5A2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. The Effect of 5α-Reductase Inhibition With Dutasteride and Finasteride on Bone Mineral Density, Serum Lipoproteins, Hemoglobin, Prostate Specific Antigen and Sexual Function in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Dutasteride, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]

- 10. selleckchem.com [selleckchem.com]

- 11. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Discovery and clinical development of dutasteride, a potent dual 5alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Pathway of Dutasteride to Dihydrodutasteride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of dutasteride to its dihydro-metabolite, 1,2-dihydrodutasteride. The document details the involved enzymatic pathways, presents quantitative data in a structured format, and offers detailed experimental protocols for the study of this metabolic process.

Introduction to Dutasteride Metabolism

Dutasteride, a potent inhibitor of both type I and type II 5α-reductase, is primarily used in the treatment of benign prostatic hyperplasia. It undergoes extensive metabolism in the liver, leading to the formation of several metabolites.[1] The primary routes of metabolism involve hydroxylation and reduction. This guide focuses on the reductive pathway that leads to the formation of 1,2-dihydrodutasteride, a major metabolite of dutasteride.[2]

The Metabolic Pathway of Dutasteride to 1,2-Dihydrodutasteride

Dutasteride is metabolized into three main metabolites: 4'-hydroxydutasteride, 6-hydroxydutasteride, and 1,2-dihydrodutasteride.[1] While the formation of the hydroxylated metabolites is mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5, the conversion of dutasteride to 1,2-dihydrodutasteride follows a different enzymatic pathway.[1][2]

The formation of 1,2-dihydrodutasteride involves the reduction of the double bond in the A-ring of the dutasteride molecule. The specific enzyme responsible for this reduction has not been definitively identified in the reviewed literature, but it is known not to be a CYP3A4-mediated reaction.[1] It is hypothesized that a cytosolic reductase, such as an aldo-keto reductase, may be involved in this metabolic step. Further research is required to conclusively identify the enzyme and elucidate the precise mechanism.

Figure 1: Metabolic conversion of Dutasteride to 1,2-Dihydrodutasteride.

Quantitative Data on Dutasteride Metabolism

| Compound | Concentration Range in Plasma (ng/mL) | Notes |

| Dutasteride | 0.1 - 3.5 | After a single 0.5 mg oral dose.[3] |

| 1,2-Dihydrodutasteride | 0.08 - 1.2 | Concentrations were found to be higher than 6β-hydroxydutasteride.[3] |

| 4'-Hydroxydutasteride | 0.08 - 1.2 | Concentrations were found to be higher than 6β-hydroxydutasteride.[3] |

| 6β-Hydroxydutasteride | 0.08 - 1.2 |

Table 1: Plasma Concentrations of Dutasteride and its Major Metabolites [3]

Experimental Protocols

In Vitro Metabolism of Dutasteride using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of dutasteride in vitro using human liver microsomes.

Objective: To determine the in vitro metabolic fate of dutasteride and identify the formation of its metabolites, including 1,2-dihydrodutasteride.

Materials:

-

Dutasteride

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

-

Add human liver microsomes to the mixture. The final protein concentration should be optimized, typically in the range of 0.2 to 1.0 mg/mL.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

-

Initiation of the Reaction:

-

Add dutasteride (dissolved in a suitable solvent like DMSO, final concentration of the solvent should be less than 1%) to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of dutasteride should be within a relevant range (e.g., 1-10 µM).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 15, 30, 60, and 120 minutes).

-

-

Termination of the Reaction:

-

At each time point, terminate the reaction by adding a cold organic solvent, such as acetonitrile (typically 2 volumes of the incubation mixture). This will precipitate the proteins.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to identify and quantify dutasteride and its metabolites.

-

Figure 2: Experimental workflow for in vitro metabolism of Dutasteride.

LC-MS/MS Method for the Quantification of Dutasteride and 1,2-Dihydrodutasteride in Human Plasma

This protocol provides a detailed methodology for the simultaneous quantification of dutasteride and its metabolite, 1,2-dihydrodutasteride, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately and precisely quantify the concentrations of dutasteride and 1,2-dihydrodutasteride in human plasma samples.

Materials and Instrumentation:

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Dutasteride and 1,2-dihydrodutasteride analytical standards

-

Internal standard (IS), e.g., a stable isotope-labeled dutasteride

-

Acetonitrile (ACN), HPLC or MS grade

-

Methanol (MeOH), HPLC or MS grade

-

Formic acid (FA)

-

Ammonium formate

-

Water, HPLC or MS grade

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

-

HPLC system coupled with a tandem mass spectrometer (e.g., a triple quadrupole)

Procedure:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add the internal standard solution.

-

Pre-condition an SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences (e.g., water followed by a low percentage of methanol in water).

-

Elute the analytes with a suitable elution solvent (e.g., methanol containing a small amount of ammonium hydroxide).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Dutasteride: Precursor ion [M+H]⁺ → Product ion (specific fragment)

-

1,2-Dihydrodutasteride: Precursor ion [M+H]⁺ → Product ion (specific fragment)

-

Internal Standard: Precursor ion [M+H]⁺ → Product ion (specific fragment)

-

-

Optimization: The specific mass transitions, collision energies, and other MS parameters should be optimized for the specific instrument being used to achieve maximum sensitivity and specificity.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of dutasteride and 1,2-dihydrodutasteride spiked into a blank matrix (e.g., drug-free plasma).

-

Calculate the concentration of the analytes in the unknown samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

-

Conclusion

The metabolic conversion of dutasteride to 1,2-dihydrodutasteride is a significant pathway in its overall elimination. While the precise enzyme responsible for this reduction is yet to be definitively identified, it is clear that it is not a CYP3A4-mediated process. The provided experimental protocols offer a robust framework for researchers to further investigate this metabolic pathway, quantify the involved compounds, and potentially identify the unknown reductase. A deeper understanding of this metabolic step is crucial for a complete picture of dutasteride's pharmacokinetics and for predicting potential drug-drug interactions.

References

An In-depth Technical Guide to the Potential Off-Target Effects of Dihydrodutasteride

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dihydrodutasteride (DHD), specifically 1,2-Dihydrodutasteride, is an active metabolite of dutasteride, a potent dual inhibitor of 5α-reductase (5AR) isoenzymes 1 and 2. While the on-target effects of dutasteride—namely the profound reduction of dihydrotestosterone (DHT)—are well-documented, the off-target activities of its metabolites remain largely uncharacterized. This technical guide synthesizes the available preclinical and clinical data for the parent compound, dutasteride, to extrapolate the potential off-target profile of Dihydrodutasteride. The primary known off-target interaction for dutasteride is low-affinity binding to the Androgen Receptor (AR), with an IC50 value approximately three orders of magnitude higher than its on-target 5AR inhibition. Other potential off-target effects include modulation of progesterone metabolism and neurosteroid synthesis. A significant knowledge gap exists regarding the specific binding profile of DHD, and this guide underscores the need for comprehensive screening to fully delineate its selectivity and potential for unintended pharmacological effects.

Introduction and Background

Dutasteride is a 4-azasteroid compound that irreversibly inhibits both type 1 and type 2 isoforms of 5α-reductase, the enzymes responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). This mechanism is the basis for its clinical use in benign prostatic hyperplasia (BPH) and androgenetic alopecia. Upon administration, dutasteride is extensively metabolized by the liver, primarily by the CYP3A4 enzyme system, into three major metabolites: 4'-hydroxydutasteride, 6'-hydroxydutasteride, and 1,2-Dihydrodutasteride (DHD)[1]. All three metabolites are known to be active as 5α-reductase inhibitors, with 6'-hydroxydutasteride having potency similar to the parent drug, while DHD and 4'-hydroxydutasteride are less potent[1].

Understanding the potential for off-target effects—the interaction of a drug or its metabolites with proteins other than the intended therapeutic target—is a critical component of modern drug development and safety assessment. Such interactions can lead to unexpected toxicities or unforeseen therapeutic benefits. Given the steroidal structure of DHD, its potential to interact with other components of the endocrine system, such as steroid hormone receptors and steroidogenic enzymes, warrants careful consideration.

Due to a lack of direct experimental data on the off-target profile of Dihydrodutasteride, this guide will primarily focus on the known off-target activities of its parent compound, dutasteride, as a predictive proxy.

On-Target Pharmacodynamics

The primary pharmacological action of dutasteride and its metabolites is the inhibition of 5α-reductase. Dutasteride is a competitive, mechanism-based inhibitor of all three known isoforms of 5α-reductase (Types I, II, and III)[1]. This potent, dual inhibition leads to a near-complete suppression of serum DHT, with reductions of over 90% observed clinically[2][3].

Quantitative Data on On-Target and Potential Off-Target Interactions

Quantitative data is essential for contextualizing the potency and selectivity of a compound. The following tables summarize the known inhibitory concentrations (IC50) for dutasteride against its intended targets and a key identified off-target.

Table 1: On-Target Potency of Dutasteride

| Target Enzyme | Isoform | IC50 (nM) | Reference(s) |

|---|---|---|---|

| 5α-Reductase | Type I | 3.9 | [1] |

| 5α-Reductase | Type II | 1.8 |[1] |

Note: Other studies have reported IC50 values of 6 nM and 7 nM for Type I and Type II, respectively[3]. 1,2-Dihydrodutasteride is qualitatively described as a "less potent" inhibitor of these enzymes compared to the parent compound[1].

Table 2: Potential Off-Target Interactions of Dutasteride

| Potential Off-Target | Assay/System | Measured Effect | Value | Reference(s) |

|---|---|---|---|---|

| Androgen Receptor (AR) | Competitive Binding (LNCaP Cells) | IC50 | ~1,500 nM | [4] |

| Androgen Receptor (AR) | DHT-Induced PSA Secretion Inhibition | IC50 | ~1,000 nM | [4] |

| Androgen Receptor (AR) | Binding Assay | No binding detected | - | [5] |

| Progesterone Metabolism | Progesterone Conversion Assay (MCF-7 Cells) | Inhibition of 5α-pregnane formation | >95% at 1 µM |[6][7] |

Note the conflicting reports regarding direct binding to the Androgen Receptor, which may be due to cell-line specific differences or assay conditions[4][5][8]. The IC50 for AR is approximately 833 times higher than for 5AR-Type II, indicating significantly lower affinity.

Discussion of Potential Off-Target Pathways

Androgen Receptor Signaling

The structural similarity of DHD to steroidal androgens raises the possibility of direct interaction with the Androgen Receptor. One study using the LNCaP human prostate cancer cell line, which expresses a mutant AR (T877A), demonstrated that dutasteride competes for binding to the AR with an IC50 of approximately 1.5 µM[4]. In the same study, dutasteride inhibited DHT-stimulated cell proliferation and PSA secretion with an IC50 of around 1 µM[4]. This suggests a weak antagonistic effect at concentrations significantly higher than those required for 5AR inhibition. However, it is crucial to note that another source states dutasteride does not bind to the human androgen receptor[5]. This discrepancy highlights that any direct AR activity is likely low-affinity and may be dependent on the specific cellular context or AR conformation[8].

Steroidogenesis and Progesterone Metabolism

The 5α-reductase enzymes are not exclusively involved in testosterone metabolism. They also catalyze the 5α-reduction of other steroid hormones, including progesterone, aldosterone, and corticosteroids. Preclinical studies have shown that dutasteride potently inhibits the conversion of progesterone to 5α-dihydroprogesterone (5α-pregnanes) in breast cancer cell lines[6][7]. By blocking this metabolic pathway, dutasteride can alter the balance of progesterone metabolites, which may have downstream biological consequences. This off-target enzymatic inhibition is a direct extension of its on-target mechanism to alternative substrates.

Neurosteroid Synthesis

5α-reductase is also crucial for the synthesis of neurosteroids, such as allopregnanolone from progesterone. These neurosteroids are potent positive allosteric modulators of the GABAA receptor and play significant roles in mood, anxiety, and neuronal excitability. Inhibition of 5α-reductase by dutasteride can therefore disrupt neurosteroid synthesis, an off-target effect that has been hypothesized to contribute to reported adverse effects like depression and anxiety.

Detailed Experimental Protocols

To quantitatively assess the off-target binding profile of a compound like Dihydrodutasteride, standardized biochemical and cellular assays are required. Below are representative protocols for key experimental approaches.

Protocol: Androgen Receptor Competitive Radioligand Binding Assay

This protocol is adapted from the validated EPA method for assessing AR binding and serves as a gold standard for determining the binding affinity (Ki) of a test compound[6].

Objective: To determine the ability of Dihydrodutasteride to compete with a high-affinity radioligand for binding to the Androgen Receptor in a rat prostate cytosol preparation.

Materials:

-

Receptor Source: Cytosol prepared from ventral prostates of adult male Sprague-Dawley rats.

-

Radioligand: [3H]-Methyltrienolone (R1881), a synthetic high-affinity AR agonist.

-

Test Compound: Dihydrodutasteride, dissolved in DMSO to create a stock solution, then serially diluted.

-

Buffers: TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol).

-

Separation Matrix: Hydroxylapatite (HAP) slurry.

-

Scintillation Cocktail and Scintillation Counter .

Procedure:

-

Receptor Preparation: a. Euthanize rats and excise ventral prostates. Trim fat and weigh pooled tissue. b. Homogenize the tissue in ice-cold TEDG buffer. c. Perform a high-speed centrifugation (e.g., 30,000 x g for 30 minutes at 4°C) to pellet cellular debris. d. Collect the supernatant, which contains the cytosolic receptor fraction. Determine protein concentration via a Bradford or BCA assay. Store at -80°C.

-

Assay Setup (Day 1): a. In assay tubes, add 10 µL of the DHD serial dilutions (or vehicle control for total binding, and excess unlabeled R1881 for non-specific binding). b. Add a fixed concentration of [3H]-R1881 to each tube (typically at or below its Kd, e.g., 1-2 nM). c. Thaw the prostate cytosol on ice and add 300 µL to every tube. d. Gently vortex each tube and incubate overnight (~18-20 hours) at 4°C to reach equilibrium.

-

Separation of Bound and Free Ligand (Day 2): a. Prepare a 60% HAP slurry in Tris buffer. Keep the slurry stirring on ice. b. Add 500 µL of the cold, stirring HAP slurry to each assay tube. HAP binds the receptor-ligand complexes. c. Incubate on ice for 15-20 minutes with intermittent vortexing. d. Wash the HAP pellets three times by adding cold buffer, vortexing, centrifuging, and decanting the supernatant. This removes unbound radioligand.

-

Quantification: a. After the final wash, resuspend the HAP pellet in ethanol. b. Transfer the suspension to a scintillation vial. c. Add scintillation cocktail and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis: a. Plot the percentage of specific binding against the log concentration of DHD. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of DHD that inhibits 50% of the specific binding of [3H]-R1881). c. Calculate the inhibitor dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol: Steroidogenic Enzyme Inhibition Assay

This protocol describes a general method to assess the inhibition of a specific steroid-converting enzyme (e.g., CYP17A1, Aromatase) using a cell-free system.

Objective: To determine the IC50 of Dihydrodutasteride against a specific steroidogenic enzyme.

Materials:

-

Enzyme Source: Recombinant human enzyme or a microsomal fraction from a relevant tissue (e.g., adrenal, testis).

-

Substrate: A radiolabeled steroid precursor for the enzyme of interest (e.g., [3H]-Progesterone for CYP17A1).

-

Cofactors: NADPH or an NADPH-regenerating system.

-

Test Compound: Dihydrodutasteride, serially diluted.

-

Reaction Buffer: Phosphate or Tris buffer at optimal pH for the enzyme.

-

Analysis System: High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC-MS).

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, pre-incubate the enzyme source with various concentrations of DHD (or vehicle) in the reaction buffer for 15 minutes at 37°C. b. Initiate the reaction by adding the radiolabeled substrate and the NADPH cofactor system. c. Incubate for a predetermined time (within the linear reaction range) at 37°C.

-

Reaction Termination: a. Stop the reaction by adding a strong acid (e.g., HCl) or an organic solvent (e.g., ethyl acetate).

-

Product Extraction and Analysis: a. Extract the steroids from the aqueous mixture using an organic solvent. b. Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solvent. c. Inject the sample into an HPLC-radio-detector or LC-MS system to separate and quantify the substrate and the specific metabolite.

-

Data Analysis: a. Calculate the rate of product formation for each DHD concentration. b. Plot the percent inhibition versus the log concentration of DHD. c. Determine the IC50 value from the resulting dose-response curve.

Conclusion and Future Directions

The available evidence on dutasteride suggests that its primary metabolite, Dihydrodutasteride, may possess off-target activities, although these are likely to be significantly less potent than its on-target inhibition of 5α-reductase. The most notable potential off-target interaction is weak antagonism of the Androgen Receptor, with an IC50 in the micromolar range. Additionally, as an inhibitor of 5AR, DHD will inherently affect the metabolism of other steroid substrates, including progesterone and precursors to neurosteroids.

Recommendations for Future Research:

-

Comprehensive Off-Target Screening: Dihydrodutasteride should be subjected to a broad panel of competitive binding assays against a wide range of receptors, ion channels, and transporters (e.g., Eurofins SafetyScreen44™ or similar). This would provide a definitive, quantitative assessment of its selectivity.

-

Enzyme Inhibition Profiling: The compound should be screened against a panel of key steroidogenic enzymes (e.g., aromatase, CYP17A1, 3β-HSD) to quantify its effects beyond 5α-reductase.

-

Cell-Based Functional Assays: For any significant binding interactions identified, follow-up functional assays (e.g., agonist/antagonist mode in a cell-based reporter assay) should be conducted to determine the physiological consequence of the off-target binding.

By undertaking these studies, drug development professionals can build a complete pharmacological profile of Dihydrodutasteride, enabling a more thorough risk assessment and a deeper understanding of its overall biological activity.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Knowledge-Based Approaches to Off-Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Corticosteroid - Wikipedia [en.wikipedia.org]

- 7. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]

- 8. Development of relevant assay system to identify steroidogenic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrodutasteride and its Interaction with the Androgen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Androgen Receptor Binding Affinity: Quantitative Data

The primary mechanism of dutasteride is the potent inhibition of both type 1 and type 2 5-alpha-reductase, the enzymes responsible for converting testosterone to the more potent androgen, DHT.[1] This action significantly reduces circulating and intraprostatic levels of DHT, a high-affinity ligand for the androgen receptor.[1]

While the main effect is indirect, studies have investigated the direct binding of dutasteride to the androgen receptor. This interaction is characterized as weak, with a significantly lower affinity compared to endogenous androgens like DHT.

| Compound | Receptor | Assay Type | Ligand Used in Assay | Cell Line | IC50 (µM) | Ki (nM) | Notes |

| Dutasteride | Androgen Receptor (mutant T877A) | Competitive Binding Assay | R1881 (synthetic androgen) | LNCaP | ~1.5 | N/A | Demonstrates direct but weak competition for the androgen receptor binding site.[2] |

| Finasteride | Androgen Receptor (mutant T877A) | Competitive Binding Assay | R1881 (synthetic androgen) | LNCaP | ~3.8 | N/A | Less potent than dutasteride in direct AR binding.[3] |

| Dihydrotestosterone (DHT) | Androgen Receptor (wild-type) | N/A | N/A | N/A | N/A | High | DHT is the preferred, high-affinity endogenous ligand for the androgen receptor, with a slower dissociation rate compared to testosterone.[4] |

| Testosterone | Androgen Receptor (wild-type) | N/A | N/A | N/A | N/A | Moderate | Binds to the androgen receptor with lower affinity and dissociates more rapidly than DHT.[4] |

| Dihydrodutasteride | Androgen Receptor | N/A | N/A | N/A | N/A | Data Not Available | The direct binding affinity of the 1,2-dihydro metabolite of dutasteride to the androgen receptor has not been reported in the reviewed scientific literature. |

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity. Ki is the inhibition constant for a drug; a smaller Ki value indicates greater binding affinity.

Signaling Pathway and Mechanism of Action

Dutasteride's primary impact on androgen receptor signaling is a consequence of its potent 5-alpha-reductase inhibition. By preventing the conversion of testosterone to DHT, it significantly lowers the concentration of the androgen receptor's most potent natural ligand. This leads to reduced translocation of the AR to the nucleus, decreased binding to androgen response elements (AREs) on DNA, and subsequently, a downregulation of androgen-dependent gene transcription. The direct, weak antagonistic effect of dutasteride on the AR may contribute to this overall anti-androgenic effect, but it is considered a secondary mechanism.

Caption: Mechanism of Dutasteride Action on Androgen Receptor Signaling.

Experimental Protocols

The determination of androgen receptor binding affinity is typically conducted using in vitro competitive binding assays. The following is a generalized protocol based on commonly cited methodologies.

Radioligand Competitive Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., dutasteride) for the androgen receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Androgen Receptor Source: Cytosolic extracts from androgen-sensitive tissues (e.g., rat prostate) or cell lines (e.g., LNCaP), or purified recombinant human androgen receptor.

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT) or [³H]-methyltrienolone ([³H]-R1881).

-

Test Compound: Dihydrodutasteride or dutasteride, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Wash Buffer: Tris-HCl or HEPES buffer containing stabilizers.

-

Scintillation Cocktail: For detection of radioactivity.

-

Instrumentation: Scintillation counter, microplate reader.

Procedure:

-

Preparation of Androgen Receptor:

-

Homogenize the tissue or cells in a cold buffer and centrifuge to obtain a cytosolic fraction containing the androgen receptor.

-

Determine the protein concentration of the cytosol.

-

-

Assay Setup:

-

In a multi-well plate, add a fixed amount of the androgen receptor preparation to each well.

-

Add increasing concentrations of the unlabeled test compound (dihydrodutasteride/dutasteride) to the wells.

-

Include control wells for total binding (receptor + radioligand only) and non-specific binding (receptor + radioligand + a high concentration of unlabeled DHT).

-

-

Incubation:

-

Add a fixed concentration of the radioligand ([³H]-DHT or [³H]-R1881) to all wells.

-

Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption, hydroxylapatite precipitation, or filtration through glass fiber filters.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Caption: Workflow for a Radioligand Competitive Binding Assay.

Conclusion

The primary pharmacological effect of dutasteride, and by extension its metabolite dihydrodutasteride, is the potent inhibition of 5-alpha-reductase, leading to a significant reduction in DHT levels. While dutasteride exhibits a weak direct binding affinity for the androgen receptor, this is considered a secondary mechanism of its anti-androgenic action. There is a notable absence of direct quantitative binding data for dihydrodutasteride at the androgen receptor in the current scientific literature. Future research is warranted to fully elucidate the direct receptor-level interactions of dutasteride's metabolites. For drug development professionals, understanding both the primary enzymatic inhibition and the secondary receptor interactions is crucial for a comprehensive assessment of the compound's overall anti-androgenic profile.

References

- 1. Dutasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dutasteride, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The direct inhibitory effect of dutasteride or finasteride on androgen receptor activity is cell line specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Direct Inhibitory Effect of Dutasteride or Finasteride on Androgen Receptor Activity is Cell Line Specific - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Dihydrodutasteride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Dihydrodutasteride, a key metabolite of the 5-alpha-reductase inhibitor Dutasteride. Understanding these fundamental physicochemical properties is critical for researchers in analytical chemistry, pharmacology, and formulation development to ensure data integrity, and proper handling and storage of this compound. While extensive quantitative data for Dihydrodutasteride in a wide array of common laboratory solvents is not broadly published, this guide synthesizes available information, leverages data from the parent compound Dutasteride, and outlines robust experimental protocols for determining these crucial parameters.

Physicochemical Properties of Dihydrodutasteride

Dihydrodutasteride is a synthetic 4-azasteroid and a primary metabolite of Dutasteride.[1][2] Its chemical structure is closely related to the parent compound, which influences its physicochemical behavior.

| Property | Value | Reference |

| Chemical Name | (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrostane-17-carboxamide | [2] |

| CAS Number | 164656-22-8 | [3][4][5] |

| Molecular Formula | C₂₇H₃₂F₆N₂O₂ | [2][3][4][5][6] |

| Molecular Weight | 530.56 g/mol | [3][4][5][6] |

| Appearance | White to pale yellow powder | [2][3] |

| Predicted pKa | 13.33 | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or its metabolite is a critical factor in developing analytical methods, designing in vitro assays, and formulating delivery systems.

Known Solubility of Dihydrodutasteride

Published data on the quantitative solubility of Dihydrodutasteride in common laboratory solvents is limited. However, qualitative descriptions are available:

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Methanol | Slightly Soluble | [2] |

Inferred Solubility Based on Dutasteride

Given the structural similarity, the solubility of the parent compound, Dutasteride, can provide initial estimates for selecting appropriate solvents for Dihydrodutasteride. It is crucial to experimentally verify the solubility of Dihydrodutasteride as minor structural changes can significantly impact this property.

| Solvent | Dutasteride Solubility (approx.) | Reference |

| Dimethylformamide (DMF) | 30 mg/mL | [7][8] |

| Ethanol | 10 mg/mL | [7][8] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | [7][8] |

| Methanol | 64 mg/mL | |

| Polyethylene Glycol 400 | 3 mg/mL | |

| Water | Insoluble | [9] |

| Aqueous Buffers | Sparingly Soluble | [7][8] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3]

Objective: To determine the concentration of a saturated solution of Dihydrodutasteride in a specific solvent at a controlled temperature.

Materials:

-

Dihydrodutasteride powder

-

Selected laboratory solvents (e.g., Acetone, Acetonitrile, Dichloromethane, Methanol, Ethanol, Isopropanol, Ethyl Acetate, Hexane, Toluene)

-

Volumetric flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation: Add an excess amount of Dihydrodutasteride to a volumetric flask containing a known volume of the solvent to be tested. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the flasks from the shaker and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant. Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a previously established HPLC calibration curve. Analyze the sample by HPLC to determine the concentration of Dihydrodutasteride.

-

Data Reporting: Express the solubility in mg/mL or mol/L.

Stability Profile and Forced Degradation

Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10] Forced degradation studies, or stress testing, are conducted to identify likely degradation products and establish the stability-indicating nature of analytical methods.[1][6][11][12]

Known Stability of Dihydrodutasteride

A study has demonstrated the long-term stability of Dihydrodutasteride in frozen human plasma (below -65°C) for up to 2 years, indicating its suitability for storage in biological matrices under these conditions.[1]

Inferred Stability and Degradation Pathways from Dutasteride

Forced degradation studies on Dutasteride have shown that it is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[13][14][15][16] The parent compound was found to be relatively stable under photolytic and thermal stress.[13] Given the structural similarity, Dihydrodutasteride may exhibit a similar degradation profile. Potential degradation pathways could involve hydrolysis of the amide bond.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of Dihydrodutasteride under various stress conditions and identify potential degradation products.

Materials:

-

Dihydrodutasteride

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure: A stock solution of Dihydrodutasteride is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). This solution is then subjected to the following stress conditions:

-

Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C).

-

Oxidation: Treat the drug solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid drug powder to dry heat in an oven (e.g., 80°C).

-

Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the degradation products.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of Dihydrodutasteride for scientific professionals. While specific quantitative data remains sparse in public literature, the provided information on its known properties, inferences from its parent compound Dutasteride, and detailed experimental protocols offer a robust framework for researchers to conduct their own investigations. The outlined methodologies for solubility determination and forced degradation studies are essential for generating reliable data, which is paramount for the successful progression of research and development involving Dihydrodutasteride. It is strongly recommended that researchers experimentally determine these parameters for their specific applications and laboratory conditions.

References

- 1. LC-MS/MS determination of dutasteride and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydrodutasteride | 164656-22-8 [chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. Dihydro Dutasteride | CAS Number 164656-22-8 [klivon.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1,2-Dihydrodutasteride | C27H32F6N2O2 | CID 15871205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Dutasteride | C27H30F6N2O2 | CID 6918296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. ukaazpublications.com [ukaazpublications.com]

- 12. A concise review- Development of an analytical method and validation of dutasteride - Curr Trends Pharm Pharm Chem [ctppc.org]

- 13. researchgate.net [researchgate.net]

- 14. ijpsr.com [ijpsr.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Dihydro Dutasteride Impurity Profile in Dutasteride Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Dihydro Dutasteride impurity, a critical process-related impurity encountered during the synthesis of the active pharmaceutical ingredient (API) Dutasteride. Understanding the formation, identification, and control of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the synthetic pathway of Dutasteride, the mechanism of this compound formation, and the analytical methodologies for its detection and quantification.

Introduction to Dutasteride and its Impurities

Dutasteride, chemically known as (5α,17β)-N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1-ene-17-carboxamide, is a potent dual inhibitor of both type 1 and type 2 5α-reductase enzymes. It is widely used in the treatment of benign prostatic hyperplasia (BPH). The synthesis of Dutasteride is a multi-step process that can lead to the formation of several process-related impurities. Regulatory bodies worldwide mandate the identification, characterization, and control of impurities in drug substances to ensure patient safety.

Among the known impurities, this compound, or 17β-N-[2,5-bis(trifluoromethyl)phenyl]carbamoyl-4-aza-5α-androstane-3-one, is a significant process-related impurity that requires careful monitoring and control.[1][2][3] This guide focuses specifically on the profile of the this compound impurity.

Synthesis of Dutasteride and Formation of this compound Impurity

The synthesis of Dutasteride typically involves the oxidation of 3-oxo-4-aza-5α-androstane-17β-carboxylic acid to introduce a double bond in the A-ring, followed by amidation with 2,5-bis(trifluoromethyl)aniline.

General Synthetic Pathway